Cas no 1328893-16-8 (3-bromo-1H-pyrazole-5-carboxylic acid)
3-bromo-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-1H-pyrazole-3-carboxylic acid
- 3-Bromo-1H-pyrazole-5-carboxylic acid
- 5-Bromopyrazole-3-carboxylic Acid
- 6022AA
- NE37921
- SB12340
- SY036625
- AK128451
- 1H-Pyrazole-3-carboxylic acid, 5-bromo-
- ST2406084
- AB0069909
- Z2216720860
- 3-bromo-1H-pyrazole-5-carboxylic acid
-
- MDL: MFCD22395739
- Inchi: 1S/C4H3BrN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9)
- InChI Key: OOKGNGYUNBYGEL-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)O)=NN1
Computed Properties
- Exact Mass: 189.93779
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 130
- Topological Polar Surface Area: 66
Experimental Properties
- Density: 2.129±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (1.5 g/l) (25 º C),
- PSA: 65.98
3-bromo-1H-pyrazole-5-carboxylic acid Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Inert atmosphere,2-8°C
3-bromo-1H-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833743-100mg |
5-BroMo-1H-pyrazole-3-carboxylic acid |
1328893-16-8 | 95% | 100mg |
225.90 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0229-25g |
5-bromo-1H-pyrazole-3-carboxylic acid |
1328893-16-8 | 95% | 25g |
$1173 | 2023-09-07 | |
| TRC | B568590-50mg |
5-Bromo-1H-pyrazole-3-carboxylic Acid |
1328893-16-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B568590-100mg |
5-Bromo-1H-pyrazole-3-carboxylic Acid |
1328893-16-8 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B568590-500mg |
5-Bromo-1H-pyrazole-3-carboxylic Acid |
1328893-16-8 | 500mg |
$ 295.00 | 2022-06-07 | ||
| Alichem | A049000187-5g |
5-bromo-1H-pyrazole-3-carboxylic acid |
1328893-16-8 | 95% | 5g |
650.00 USD | 2021-06-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR672-250mg |
3-bromo-1H-pyrazole-5-carboxylic acid |
1328893-16-8 | 97% | 250mg |
443CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR672-1g |
3-bromo-1H-pyrazole-5-carboxylic acid |
1328893-16-8 | 97% | 1g |
907.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR672-100mg |
3-bromo-1H-pyrazole-5-carboxylic acid |
1328893-16-8 | 97% | 100mg |
234CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR672-5g |
3-bromo-1H-pyrazole-5-carboxylic acid |
1328893-16-8 | 97% | 5g |
3663.0CNY | 2021-07-12 |
3-bromo-1H-pyrazole-5-carboxylic acid Suppliers
3-bromo-1H-pyrazole-5-carboxylic acid Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-bromo-1H-pyrazole-5-carboxylic acid
Introduction to 3-bromo-1H-pyrazole-5-carboxylic acid (CAS No. 1328893-16-8)
3-bromo-1H-pyrazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1328893-16-8, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule belongs to the pyrazole family, characterized by a six-membered ring containing two nitrogen atoms. The presence of a bromine substituent at the 3-position and a carboxylic acid group at the 5-position imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug development.
The compound’s structure, featuring a bromine atom and a carboxylic acid moiety, positions it as a versatile building block for further chemical modifications. These modifications can include nucleophilic substitution reactions, where the bromine atom can be displaced by various functional groups, or reactions involving the carboxylic acid, such as esterification or amidation. Such transformations are pivotal in designing novel molecules with tailored biological activities.
In recent years, 3-bromo-1H-pyrazole-5-carboxylic acid has garnered attention in the development of pharmaceutical agents. Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, particularly bromine, into these structures often enhances their pharmacological efficacy by improving metabolic stability and binding affinity to biological targets.
One of the most compelling aspects of 3-bromo-1H-pyrazole-5-carboxylic acid is its role in medicinal chemistry. Researchers have leveraged its scaffold to synthesize a variety of lead compounds that exhibit promising therapeutic potential. For instance, studies have demonstrated its utility in generating inhibitors targeting enzymes involved in cancer progression. The bromine atom at the 3-position serves as a handle for further derivatization, allowing chemists to explore different pharmacophores while retaining the core pyrazole structure.
The carboxylic acid group at the 5-position provides another avenue for functionalization. This group can be converted into esters or amides, which are common pharmacophores in drug design. Such modifications not only enhance solubility and bioavailability but also influence interactions with biological targets. For example, amides derived from 3-bromo-1H-pyrazole-5-carboxylic acid have shown efficacy in inhibiting certain kinases associated with chronic diseases.
Recent advancements in computational chemistry have further highlighted the significance of 3-bromo-1H-pyrazole-5-carboxylic acid. Molecular modeling studies suggest that its structure optimally fits into binding pockets of target proteins, facilitating high-affinity interactions. These insights have guided the design of more potent derivatives with improved selectivity and reduced side effects. The combination of experimental synthesis and computational analysis underscores the compound’s potential as a cornerstone in drug discovery efforts.
The pharmaceutical industry has also explored 3-bromo-1H-pyrazole-5-carboxylic acid as a precursor for more complex molecules. By integrating this scaffold into larger structures, researchers aim to develop drugs that address unmet medical needs. For instance, its incorporation into protease inhibitors has shown promise in treating infectious diseases and inflammatory conditions. The versatility of this compound lies in its ability to serve as a platform for diverse chemical transformations while maintaining its inherent biological relevance.
Moreover, 3-bromo-1H-pyrazole-5-carboxylic acid has found applications beyond traditional pharmaceuticals. In agrochemical research, pyrazole derivatives are being investigated for their potential as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in pests and pathogens. The structural features of this compound make it an attractive candidate for developing environmentally friendly agrochemicals that offer effective pest control with minimal ecological impact.
The synthesis of 3-bromo-1H-pyrazole-5-carboxylic acid itself is an area of active interest among synthetic chemists. Various methodologies have been developed to access this compound efficiently and in high yield. These include multi-step organic synthesis routes as well as more streamlined approaches leveraging catalytic systems or green chemistry principles. Optimizing these synthetic pathways is crucial for ensuring scalability and cost-effectiveness in industrial applications.
In conclusion, 3-bromo-1H-pyrazole-5-carboxylic acid (CAS No. 1328893-16-8) represents a fascinating compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features—combining a bromine substituent and a carboxylic acid group—make it a valuable intermediate for further chemical innovation. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to play an increasingly important role in addressing global health challenges.
1328893-16-8 (3-bromo-1H-pyrazole-5-carboxylic acid) Related Products
- 1779621-52-1((5-Bromo-1H-pyrazol-3-yl)methanol)
- 1905484-46-9(5-Bromo-1H-pyrazole-3-carboxylic acid)
- 929554-40-5(3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid)
- 1886994-07-5(ethyl 3-bromo-1H-pyrazole-5-carboxylate)
- 1392208-46-6(Ethyl 5-bromo-1H-pyrazole-3-carboxylate)
- 1222174-93-7(5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid)
- 13745-16-9(3,4-dibromo-1H-pyrazole-5-carboxylic acid)
- 65202-51-9(6-Bromopyridazine-3-carboxylic Acid)
- 1328893-17-9(Methyl 5-bromo-1H-pyrazole-3-carboxylate)
- 518357-37-4(5-bromo-1H-pyrazole-3-carbaldehyde)